molecular formula C21H22N4O2S B11201833 4-amino-N~3~-benzyl-N~5~-(4-ethylbenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-(4-ethylbenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11201833
M. Wt: 394.5 g/mol
InChI Key: RZFHZUKSKPMQIK-UHFFFAOYSA-N
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Description

4-Amino-n3-benzyl-n5-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n3-benzyl-n5-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide typically involves multiple steps. One common method involves the reaction of 2-amino-5-benzyl-1,3-thiazole with acid chlorides in the presence of triethylamine in a dioxane medium . This reaction forms the N-acylated thiazole derivative, which can then be further modified to introduce the 4-ethylphenylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-n3-benzyl-n5-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine in dioxane for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-n3-benzyl-n5-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-n3-benzyl-n5-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-benzyl-1,3-thiazole: A precursor in the synthesis of the target compound.

    4-Ethylphenylmethyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

4-Amino-n3-benzyl-n5-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring structure, combined with the benzyl and ethylphenylmethyl substituents, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C21H22N4O2S/c1-2-14-8-10-16(11-9-14)13-24-21(27)19-17(22)18(25-28-19)20(26)23-12-15-6-4-3-5-7-15/h3-11H,2,12-13,22H2,1H3,(H,23,26)(H,24,27)

InChI Key

RZFHZUKSKPMQIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N

Origin of Product

United States

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